molecular formula C22H27FN2O2 B11344453 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-fluorobenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-fluorobenzamide

Cat. No.: B11344453
M. Wt: 370.5 g/mol
InChI Key: DFBWOCVBVVAHGW-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-fluorobenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution reactions may result in halogenated or other substituted derivatives .

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-fluorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H27FN2O2

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-fluorobenzamide

InChI

InChI=1S/C22H27FN2O2/c1-27-18-12-10-17(11-13-18)21(25-14-6-2-3-7-15-25)16-24-22(26)19-8-4-5-9-20(19)23/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,24,26)

InChI Key

DFBWOCVBVVAHGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2F)N3CCCCCC3

Origin of Product

United States

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